Lipophilicity (logP) Comparison: Dimethylamino vs. Primary Amine vs. Unsubstituted Thiane-3-Carboxylic Acid Series
In the Enamine α-substituted thiane-3-carboxylic acid series, the dimethylamino derivative exhibits a calculated logP of 1.561, placing it in a lipophilicity range favorable for oral absorption (typically logP 1–3). The primary amine analog (3-aminothiane-3-carboxylic acid, EN300-118757) has a calculated logP of -1.412, representing a 2.97 log-unit decrease . The unsubstituted thiane-3-carboxylic acid (EN300-77779) has a logP of 0.895, 0.67 log units lower than the target compound . This logP ordering (dimethylamino > unsubstituted > primary amine) demonstrates that the dimethylamino group imparts markedly higher lipophilicity than either the unsubstituted acid or the primary amine analog .
| Evidence Dimension | Calculated logP (hydrophobicity) – Enamine catalog data |
|---|---|
| Target Compound Data | logP = 1.561 |
| Comparator Or Baseline | 3-aminothiane-3-carboxylic acid: logP = -1.412; thiane-3-carboxylic acid: logP = 0.895 |
| Quantified Difference | ΔlogP = +2.97 vs. primary amine analog; ΔlogP = +0.67 vs. unsubstituted parent acid |
| Conditions | Computed logP values reported on Chembase.cn for Enamine catalog products; consistent computational methodology across the series. |
Why This Matters
Higher logP for the dimethylamino analog predicts superior passive membrane permeability and potential CNS penetration relative to the more polar primary amine and unsubstituted acid analogs, making it the preferred choice for hit-finding libraries targeting intracellular or CNS-exposed targets.
- [1] Chembase.cn. 3-Aminothiane-3-carboxylic acid, EN300-118757; Hydrophobicity (logP): -1.412. View Source
- [2] Chembase.cn. Thiane-3-carboxylic acid, EN300-77779; Hydrophobicity (logP): 0.895. View Source
- [3] Chembase.cn. 3-(Dimethylamino)thiane-3-carboxylic acid, EN300-118761; Hydrophobicity (logP): 1.561. View Source
